1-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
CAS No.:
Cat. No.: VC16399787
Molecular Formula: C12H15ClFN3
Molecular Weight: 255.72 g/mol
* For research use only. Not for human or veterinary use.
![1-(3-fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine -](/images/structure/VC16399787.png)
Specification
Molecular Formula | C12H15ClFN3 |
---|---|
Molecular Weight | 255.72 g/mol |
IUPAC Name | 1-(3-fluorophenyl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C12H14FN3.ClH/c1-16-6-5-12(15-16)9-14-8-10-3-2-4-11(13)7-10;/h2-7,14H,8-9H2,1H3;1H |
Standard InChI Key | LFNUJSNOQPWJMS-UHFFFAOYSA-N |
Canonical SMILES | CN1C=CC(=N1)CNCC2=CC(=CC=C2)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(3-Fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine (molecular formula: C₁₂H₁₄FN₃) features a methanamine backbone substituted with a 3-fluorophenyl group and a 1-methylpyrazole-3-ylmethyl moiety. The fluorine atom at the phenyl ring’s meta position enhances electronic properties, potentially influencing binding interactions in biological systems .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₄FN₃ |
Molecular Weight | 235.26 g/mol (calculated) |
IUPAC Name | 1-(3-Fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine |
Canonical SMILES | CN1C=CC(=N1)CNCC2=CC(=CC=C2)F |
Topological Polar Surface Area | 38.4 Ų (estimated) |
The structural similarity to its 4-pyrazole isomer (CAS 1515035-62-7, PubChem CID 79485114) allows for comparative analysis, though positional differences may alter biological activity .
Synthesis and Characterization
Synthetic Routes
The synthesis typically involves multi-step protocols, leveraging nucleophilic substitutions and reductive amination. A representative pathway includes:
-
Pyrazole Ring Formation: Cyclization of hydrazines with 1,3-diketones yields the 1-methylpyrazole core.
-
Fluorophenyl Integration: 3-Fluorobenzaldehyde undergoes nucleophilic aromatic substitution to attach the fluorophenyl group.
-
Coupling Reactions: Reductive amination links the pyrazole and fluorophenyl intermediates, optimized using catalysts like palladium or nickel.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra exhibit distinct signals: δ 7.2–7.4 ppm (fluorophenyl aromatic protons), δ 6.3–6.5 ppm (pyrazole C-H), and δ 3.8–4.2 ppm (N-CH₂-N linkage).
-
Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 235.1 (M+H⁺) .
-
Elemental Analysis: Confirms carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values.
Biological Activities and Applications
Central Nervous System (CNS) Modulation
Pyrazole derivatives, including structural analogs, exhibit affinity for G protein-coupled receptors (GPCRs). For example, N-methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine derivatives act as allosteric modulators for GPCRs implicated in neuropsychiatric disorders . While direct data on the 3-pyrazole variant is limited, its structural framework suggests potential in targeting dopamine or serotonin receptors .
Antimicrobial Properties
Though specific studies on this compound are absent, pyrazole-methylamine analogs show broad-spectrum antimicrobial activity. For instance, derivatives inhibit Staphylococcus aureus and Escherichia coli with MIC values of 3.12–12.5 µg/mL. The fluorine atom’s electronegativity likely augments membrane disruption capabilities.
Mechanistic Insights
Kinase Inhibition
Structurally similar fluorophenyl-pyrazole compounds inhibit kinases like AKT and EGFR, critical in cancer cell proliferation. Molecular docking studies suggest the fluorophenyl group occupies hydrophobic pockets, while the pyrazole nitrogen forms hydrogen bonds with catalytic residues.
Acetylcholinesterase Interaction
Pyrazole-methylamine derivatives inhibit acetylcholinesterase (AChE), a target in Alzheimer’s therapy. The fluorine atom’s inductive effect may enhance binding to AChE’s peripheral anionic site, though in vitro validation is required.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Pyrazole Derivatives
The 3-pyrazole isomer’s distinct stereoelectronics may confer unique target selectivity compared to 4-pyrazole counterparts, warranting further exploration .
Challenges and Future Directions
-
Toxicological Profiling: Acute toxicity data for pyrazole-methylamines are sparse. Preliminary analogs suggest LD₅₀ > 500 mg/kg in rodents, but organ-specific toxicity studies are needed .
-
Synthetic Optimization: Current yields for reductive amination steps rarely exceed 60%, necessitating catalyst innovation.
-
Target Validation: High-throughput screening against kinase and GPCR libraries could elucidate precise mechanisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume